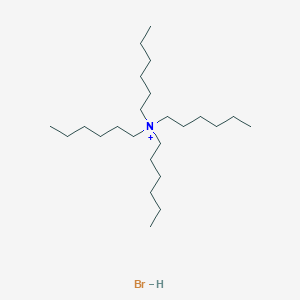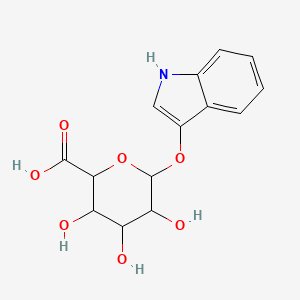
3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoxyl beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate used primarily for the detection of beta-glucuronidase activity. This compound is particularly useful in microbiological and biochemical assays, where it serves as an indicator for the presence of specific enzymes, such as those produced by Escherichia coli. Upon enzymatic hydrolysis, it produces a blue indigo dye, making it a valuable tool in various diagnostic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indoxyl beta-D-glucuronide cyclohexylammonium salt typically involves the glucuronidation of indoxyl derivatives. The process begins with the preparation of indoxyl, which is then reacted with glucuronic acid derivatives under specific conditions to form the glucuronide. The final step involves the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of indoxyl beta-D-glucuronide cyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Indoxyl beta-D-glucuronide cyclohexylammonium salt primarily undergoes enzymatic hydrolysis when exposed to beta-glucuronidase. This reaction results in the cleavage of the glucuronide bond, releasing indoxyl, which subsequently undergoes oxidative dimerization to form indigo dye .
Common Reagents and Conditions
The enzymatic hydrolysis of indoxyl beta-D-glucuronide cyclohexylammonium salt typically requires the presence of beta-glucuronidase under physiological conditions. The reaction is often carried out in buffered solutions at neutral pH and moderate temperatures to mimic biological environments .
Major Products
The major product formed from the enzymatic hydrolysis of indoxyl beta-D-glucuronide cyclohexylammonium salt is indigo dye. This blue dye is easily detectable and serves as a visual indicator of beta-glucuronidase activity .
Applications De Recherche Scientifique
Indoxyl beta-D-glucuronide cyclohexylammonium salt has a wide range of applications in scientific research:
Microbiology: Used for the detection and enumeration of Escherichia coli in water and food samples.
Biochemistry: Serves as a substrate in assays to measure beta-glucuronidase activity in various biological samples.
Molecular Biology: Utilized in reporter gene assays to monitor gene expression and enzyme activity.
Medical Diagnostics: Employed in diagnostic tests to detect bacterial infections and monitor enzyme deficiencies
Mécanisme D'action
The mechanism of action of indoxyl beta-D-glucuronide cyclohexylammonium salt involves its hydrolysis by beta-glucuronidase. The enzyme cleaves the glucuronide bond, releasing indoxyl, which then undergoes oxidative dimerization to form indigo dye. This process provides a visual indication of enzyme activity, making it a valuable tool for detecting beta-glucuronidase-producing organisms .
Comparaison Avec Des Composés Similaires
Indoxyl beta-D-glucuronide cyclohexylammonium salt is unique in its ability to produce a blue dye upon enzymatic hydrolysis, making it highly specific for beta-glucuronidase detection. Similar compounds include:
5-Bromo-4-chloro-3-indolyl beta-D-glucuronide: Another chromogenic substrate that produces a blue dye upon hydrolysis.
6-Chloro-3-indolyl beta-D-glucuronide: Produces a salmon-colored precipitate upon hydrolysis.
4-Methylumbelliferyl beta-D-glucuronide: Produces a fluorescent product upon hydrolysis
These compounds share similar applications but differ in their chromogenic properties and sensitivity, making indoxyl beta-D-glucuronide cyclohexylammonium salt a preferred choice for specific assays.
Propriétés
IUPAC Name |
3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8/h1-5,9-12,14-18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNOZVWCFXSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
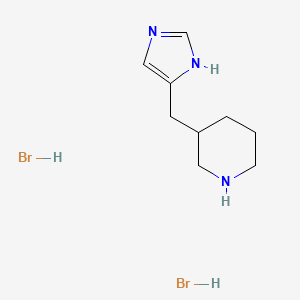

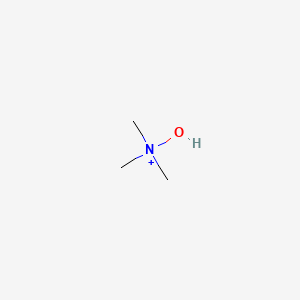
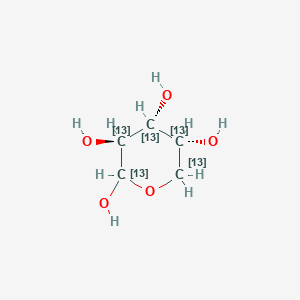


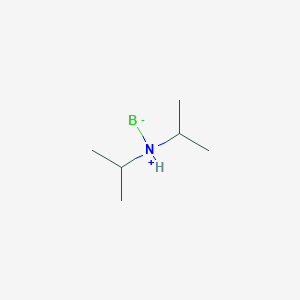


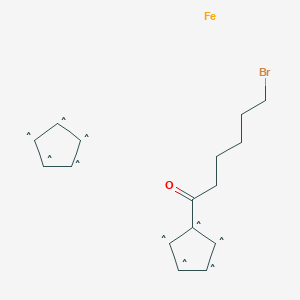
![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)
![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)

